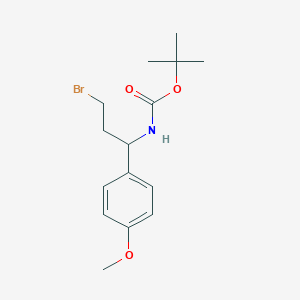
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane
Vue d'ensemble
Description
The compound “1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane” is an organic molecule that contains a Boc-protected amino group, a bromo group, and a methoxyphenyl group . The BOC (tert-butyloxycarbonyl) protecting group is a common amine protecting group in non-peptide chemistry .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters can be achieved using a radical approach . Additionally, the Boc group can be introduced to protect the amine during synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a Boc-protected amino group, a bromo group, and a methoxyphenyl group . The Boc group is chemically a di-tert-butyl dicarbonate (Boc 2 O) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the Boc group can be removed (deprotected) under acidic conditions . The compound can also participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Applications De Recherche Scientifique
Coordination Compounds and Chemical Reactions
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane has been studied in the context of forming coordination compounds with metals like copper(II). These compounds are formed through reactions with hydrates of copper(II) chloride, bromide, and nitrate, demonstrating the compound's reactivity and potential for creating complex structures. Such coordination compounds have applications in materials science and catalysis (Gulea et al., 2013).
Synthesis of Natural and Synthetic Compounds
The compound has been utilized in the synthesis of natural and synthetic aromatic compounds. This includes the creation of 1,3-diarylpropanes, highlighting its utility in organic synthesis and the production of compounds with potential pharmacological or material applications (Almeida et al., 1999).
Applications in Peptide Synthesis
In the field of peptide synthesis, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is involved in reactions to form various peptide structures. It reacts with different amino acid salts to create intermediates and peptides, underscoring its role in the synthesis of biologically relevant molecules (Pedersen et al., 1982).
Catalytic Applications
The compound's derivatives have been used in enantioselective catalytic processes, such as the borane reduction of aromatic ketones. This indicates its potential role in asymmetric synthesis, which is crucial for producing chiral compounds used in various industries (Xing, 1998).
Material Science Applications
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane has also found applications in material science, particularly in the synthesis of polymers and as part of complex organic molecules used in advanced materials (Sanderson et al., 1994).
Orientations Futures
The future directions for this compound could involve its use in the synthesis of other complex organic molecules. For instance, it could be used in the development of novel antidepressants . Additionally, improvements in the synthesis methods, such as the development of milder deprotection methods for the Boc group, could be a future direction .
Propriétés
IUPAC Name |
tert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(9-10-16)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVVYYWYCSWULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



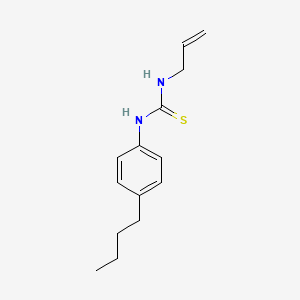
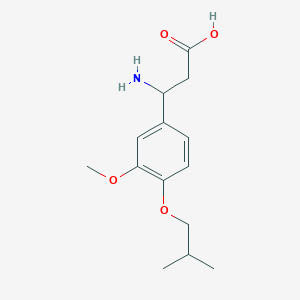
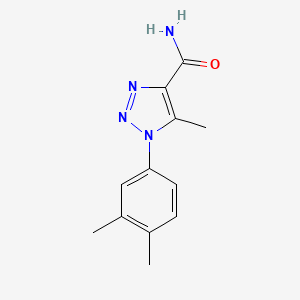
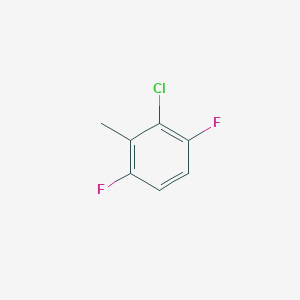
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)

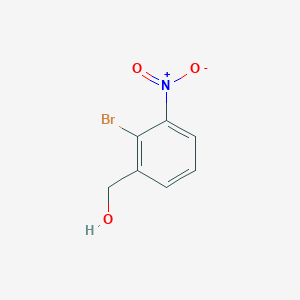
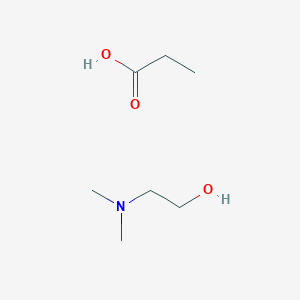
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)
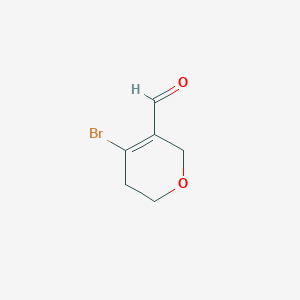

![[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3038810.png)
![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)
